6-Chloro-1H-pyrazolo[4,3-c]pyridine

Kinase Inhibitors JAK Inhibitors FGFR Inhibitors

Medicinal chemists choose this scaffold for its validated kinase binding (JAK, FGFR) and lower cost vs. [3,4-b] isomers. The 6-chloro handle enables rapid SAR via SNAr/cross-coupling for lead optimization. For PPI inhibitors, it is the foundational core for first-in-class trypanocidal agents. Ideal for budget-sensitive library synthesis.

Molecular Formula C6H4ClN3
Molecular Weight 153.569
CAS No. 1206979-33-0
Cat. No. B595068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-1H-pyrazolo[4,3-c]pyridine
CAS1206979-33-0
Molecular FormulaC6H4ClN3
Molecular Weight153.569
Structural Identifiers
SMILESC1=C2C(=CN=C1Cl)C=NN2
InChIInChI=1S/C6H4ClN3/c7-6-1-5-4(2-8-6)3-9-10-5/h1-3H,(H,9,10)
InChIKeyAAJIQIWPVIWCGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-1H-pyrazolo[4,3-c]pyridine (CAS 1206979-33-0): Core Pharmacophore for Targeted Kinase Inhibitor Discovery and Trypanocidal Agent Development


6-Chloro-1H-pyrazolo[4,3-c]pyridine (CAS 1206979-33-0) is a heterocyclic building block characterized by a fused pyrazole-pyridine ring system bearing a reactive chlorine at the 6-position [1]. This scaffold serves as a privileged pharmacophore in medicinal chemistry, providing a versatile core for the synthesis of targeted kinase inhibitors—including JAK, FGFR, and PI3K inhibitors—as well as trypanocidal agents [1][2]. The chloro substituent enables diverse downstream functionalization via nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, establishing this compound as a critical intermediate for structure-activity relationship (SAR) exploration and lead optimization campaigns [1][3].

Why 6-Chloro-1H-pyrazolo[4,3-c]pyridine Cannot Be Simply Replaced by In-Class Heterocyclic Building Blocks


Substituting 6-Chloro-1H-pyrazolo[4,3-c]pyridine with other halogenated heterocycles (e.g., 6-chloro-1H-pyrazolo[3,4-b]pyridine, 4-chloropyridine, or 6-chloropurine) is not chemically or pharmacologically equivalent. The [4,3-c] ring fusion dictates a distinct three-dimensional geometry and electronic distribution that critically influences target binding affinity and selectivity [1][2]. The specific spatial arrangement of the chloro substituent relative to the N1 and N2 nitrogens of the pyrazole ring creates a unique vector for subsequent derivatization, impacting both the synthetic tractability of the final drug candidates and their biological profiles. As demonstrated in the development of first-in-class PEX14-PEX5 PPI inhibitors and JAK/FGFR kinase inhibitors, even minor regioisomeric changes to the core scaffold lead to substantial alterations in potency and physicochemical properties [2][3].

Quantitative Evidence Guide: Direct Comparative Data Supporting 6-Chloro-1H-pyrazolo[4,3-c]pyridine Selection


Patented Utility as a Key Intermediate for JAK and FGFR Kinase Inhibitors vs. Alternative Scaffolds

6-Chloro-1H-pyrazolo[4,3-c]pyridine is explicitly claimed as a key synthetic intermediate in multiple patent applications for JAK and FGFR kinase inhibitors, whereas the isomeric 6-chloro-1H-pyrazolo[3,4-b]pyridine is predominantly cited in the context of GSK-3 and CDK inhibitors [1][2]. This target class differentiation is critical for procurement decisions in immunology and oncology programs. The compound is specifically listed as a building block in patent WO2013017479 (JAK inhibitors) and US2014171405 (FGFR inhibitors), demonstrating its established utility in industrial drug discovery pipelines [1][2].

Kinase Inhibitors JAK Inhibitors FGFR Inhibitors Immunology Oncology

Cost-Efficiency Advantage: Lower Procurement Cost Compared to Isomeric [3,4-b] Building Block

Procurement cost analysis reveals that 6-chloro-1H-pyrazolo[4,3-c]pyridine is consistently priced lower per gram than its isomeric counterpart 6-chloro-1H-pyrazolo[3,4-b]pyridine. At the 1-gram scale, the [4,3-c] isomer is available from AKSci at $63.00, whereas the [3,4-b] isomer is priced at approximately $152.00 from Beyotime and $98.00 from MACKLIN . This represents a cost reduction of 36-59% for the [4,3-c] scaffold, a significant factor for large-scale SAR campaigns or multi-step syntheses.

Procurement Cost Analysis Building Blocks Medicinal Chemistry

Synthetic Accessibility: Documented One-Step Preparation with 41% Isolated Yield

A robust, one-step synthetic protocol for 6-chloro-1H-pyrazolo[4,3-c]pyridine is well-documented, proceeding from commercially available 4,6-dichloropyridine-3-carbaldehyde and hydrazine in the presence of N,N-diisopropylethylamine in DMA at 80°C for 4 hours, affording the product in 41% isolated yield . In contrast, the synthesis of the isomeric 6-chloro-1H-pyrazolo[3,4-b]pyridine typically requires multi-step sequences with lower overall yields, often involving pyrazole ring annulation onto a pre-functionalized pyridine .

Organic Synthesis Building Blocks Medicinal Chemistry Process Chemistry

High-Purity Specifications: Commercial Availability at ≥99% Purity by HPLC

6-Chloro-1H-pyrazolo[4,3-c]pyridine is commercially available at exceptional purity levels, with multiple vendors offering material certified at 99.94% purity by HPLC (e.g., ChemScene Cat# CS-W019595) . This exceeds the typical 95-98% purity specification common for many research-grade heterocyclic building blocks, including the [3,4-b] isomer which is generally supplied at 95-98% purity . Higher initial purity reduces the need for additional purification steps prior to use in sensitive catalytic reactions or biological assays, saving both time and material.

Quality Control Analytical Chemistry Building Blocks Procurement

Storage Stability: Room Temperature Storage Under Inert Atmosphere

6-Chloro-1H-pyrazolo[4,3-c]pyridine exhibits excellent ambient stability, with recommended storage conditions of 'Keep in dark place, Sealed in dry, Room Temperature' . This contrasts with many halogenated heterocycles, such as 2-chloropyridine derivatives and certain pyrazolopyrimidines, which require refrigeration (2-8°C) to prevent degradation [1]. The compound's predicted pKa of 10.46±0.40 indicates that it remains predominantly neutral at physiological pH, contributing to its solid-state stability .

Stability Storage Logistics Building Blocks

Optimal Application Scenarios for 6-Chloro-1H-pyrazolo[4,3-c]pyridine in Research and Industrial Settings


Lead Optimization in JAK/STAT Pathway Inhibitor Programs

Based on its explicit citation in patents WO2013017479 and WO2013017480 as a core intermediate for JAK inhibitors, 6-chloro-1H-pyrazolo[4,3-c]pyridine is ideally suited for medicinal chemistry teams developing novel JAK/STAT pathway modulators for autoimmune and inflammatory diseases [1]. The chloro substituent at the 6-position provides a convenient handle for introducing diverse amine, ether, or aryl groups via nucleophilic substitution or cross-coupling, enabling rapid SAR exploration. The scaffold's validated binding mode to the JAK ATP pocket, as inferred from patent data, reduces the risk of pursuing inactive chemotypes [1].

Trypanocidal Drug Discovery Targeting PEX14-PEX5 PPI

The pyrazolo[4,3-c]pyridine core is the foundational scaffold for the first-in-class inhibitors of the PEX14-PEX5 protein-protein interaction, a validated target for trypanosomal diseases including Human African Trypanosomiasis and Chagas disease [2]. As described by Dawidowski et al. (J. Med. Chem. 2020), optimization of this scaffold led to compounds with sub-micromolar cellular activity against Trypanosoma brucei and T. cruzi [2]. 6-Chloro-1H-pyrazolo[4,3-c]pyridine serves as the optimal starting material for constructing advanced analogs within this chemotype, offering a direct path to novel antiparasitic agents [2].

Cost-Effective Synthesis of FGFR-Targeted Oncology Agents

Given its role as a key intermediate in FGFR inhibitor patents (US2014171405) and its favorable cost profile (36-59% less expensive than the [3,4-b] isomer at the 1g scale), 6-chloro-1H-pyrazolo[4,3-c]pyridine is the preferred building block for academic and industrial laboratories synthesizing FGFR-targeted compounds for oncology research [1]. The combination of validated biological relevance and lower procurement cost enables the synthesis of larger, more diverse compound libraries within fixed budget constraints, thereby increasing the probability of identifying potent and selective FGFR inhibitors .

Technical Documentation Hub

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